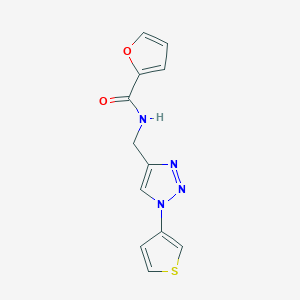

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a heterocyclic hybrid compound featuring a thiophene ring (at position 3) fused to a 1,2,3-triazole core, connected via a methylene bridge to a furan-2-carboxamide group. This architecture positions it within a class of molecules known for diverse bioactivities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Synthesis of such compounds often employs click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cyclization strategies, as seen in related heterocyclic systems .

Properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVZHSGPVIZQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Triazole Ring: : Typically, the triazole ring is synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne under thermal conditions or with the aid of a copper(I) catalyst.

Formation of the Furan Ring: : The furan-2-carboxamide can be synthesized through the Vilsmeier-Haack reaction, followed by cyclization.

Thiophene Incorporation: : The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide would involve optimizing these routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and furan rings, forming sulfoxides or dioxides.

Reduction: : Reduction reactions can be targeted at the nitro group (if present) or other reducible groups within the molecule.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at positions susceptible to such reactions, like the hydrogen atoms in the thiophene or furan rings.

Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or chromium trioxide can be used.

Reduction: : Common reagents include hydrogen in the presence of palladium or other metal catalysts.

Substitution: : Reagents like halogens or alkylating agents are used under varying conditions, from mild to strong acidic or basic environments.

Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones from the thiophene ring, while substitution reactions could result in halogenated derivatives of the compound.

Scientific Research Applications

Catalysis: : The unique structural features of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide make it an interesting candidate for catalytic applications, particularly in organic synthesis.

Biological Activity: : This compound has potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.

Drug Development: : Its heterocyclic nature suggests it might serve as a backbone for developing drugs targeting various diseases, including infections, inflammation, and cancer.

Material Science: : The compound can be used in developing new materials with specific electronic or optical properties, useful in electronics and photonics.

Mechanism of Action

The mechanism by which N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide exerts its effects involves binding to specific molecular targets. Its heterocyclic structure allows it to interact with enzymes, receptors, or other proteins, modulating their function. Pathways involved might include inhibition of enzymes critical to disease pathways or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran-Triazole Hybrids

Compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) and N-((1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8a) () share a triazole-carboxamide backbone but differ in their aromatic systems (benzofuran vs. furan) and substituents. Key findings:

- Antifungal Activity: At 1000 ppm, compound 8b (2-Cl substitution) showed 12.57% inhibition against P. placenta, while 8a (2-CH3) and 8d (3-OCH3) exhibited 10.18% inhibition.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzyl ring improve antifungal efficacy, suggesting that electronic modulation of the triazole-adjacent group is critical for activity .

Heterocyclic Variations: Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives () replace the triazole-thiophene unit with a sulfur-containing thiadiazole ring. These compounds demonstrate broad antimicrobial and antitumor activities. For example, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides are synthesized via cyclization in DMF with iodine, yielding products with confirmed activity against pathogens . Unlike the target compound, thiadiazoles often rely on sulfur’s electronegativity for target binding, which may alter selectivity profiles .

Substituent Position and Linker Effects

Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) () highlight the importance of substituent positioning. The furan-3-carboxamide in 97d versus the furan-2-carboxamide in the target compound may influence hydrogen-bonding patterns, altering solubility or target affinity .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Triazole Role : The 1,2,3-triazole ring in the target compound and analogues (e.g., 8b ) serves as a rigid linker, facilitating interactions with biological targets via nitrogen lone pairs .

- Synthetic Strategies : Click chemistry () and iodine-mediated cyclization () are prevalent for triazole and thiadiazole formation, respectively. The target compound’s synthesis likely parallels these methods .

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound features a unique structure that combines a thiophene ring with a triazole moiety and a furan carboxamide. The molecular formula is , and it has a molecular weight of 258.29 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds containing triazole and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives were effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties across different cancer cell lines. In vitro studies demonstrated significant growth inhibition against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, with IC50 values indicating potent activity . The mechanism of action may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antiviral Effects

Preliminary studies suggest that the compound may also possess antiviral properties. Triazole derivatives have been reported to inhibit viral replication through various mechanisms, including interference with viral enzyme activity . This positions this compound as a candidate for further investigation in antiviral drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Molecular Targets:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation: It can bind to specific receptors, altering their activity and influencing cellular responses.

Biochemical Pathways:

The compound's effects on pathways such as apoptosis (programmed cell death) and signal transduction are critical for its anticancer activity. By modulating these pathways, the compound can induce cell cycle arrest or promote apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including:

- Formation of the Triazole Ring: Achieved through Huisgen 1,3-dipolar cycloaddition reactions.

- Coupling Reactions: The introduction of the thiophene group is often done via Suzuki or Stille coupling methods.

- Final Carboxamide Formation: Reacting the intermediate with appropriate amines under basic conditions.

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, terminal alkynes (e.g., propargylamine derivatives) react with azides (e.g., 3-azidothiophene) under catalytic Cu(I) conditions to form the triazole ring . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst loading) is critical for improving yields, as seen in analogous triazole syntheses where yields ranged from 32% to 82% depending on substituent effects .

Q. How can the purity and identity of this compound be verified post-synthesis?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substituent integration (e.g., δ 7.5–8.5 ppm for thiophene protons) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., m/z 302.1280 for a triazole-quinoxaline analog) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the thiophene-triazole-furan system?

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and WinGX (for data processing) can determine bond angles, torsion angles, and intermolecular interactions. For instance, analogous triazole-thiophene structures showed planarity deviations (<5°) between the triazole and thiophene rings, influencing electronic conjugation . Hydrogen-bonding networks (e.g., N–H···O interactions between the carboxamide and solvent) can also be mapped to explain packing behavior .

Q. What experimental approaches address low yields in the final coupling step (e.g., carboxamide formation)?

- Activation reagents : Use N-hydroxybenzotriazole (HOBt) or N,N’-diisopropylcarbodiimide (DIC) to improve coupling efficiency between the triazole-methylamine and furan-2-carboxylic acid .

- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., from 54% to 76% in similar triazole-carboxamide syntheses) .

- By-product analysis : LC-MS or TLC monitoring to identify side products (e.g., unreacted starting materials or hydrolysis intermediates) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral or anticancer assays?

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to modulate electron density and solubility .

- Functional group tuning : Introduce methyl or methoxy groups on the furan ring to enhance binding affinity (e.g., IC₅₀ improvements in HIV capsid inhibitors via hydrophobic interactions) .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to prioritize lead candidates .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational and experimental NMR chemical shifts?

- DFT calculations : Compare experimental δ values with computed shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify conformational mismatches .

- Solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using reference databases like SDBS .

- Dynamic effects : Variable-temperature NMR can reveal rotameric equilibria in flexible groups (e.g., the methylene linker in N-methylfuran) .

Q. What strategies validate the absence of regioisomers in CuAAC reactions?

- NOESY/ROESY NMR : Detect spatial proximity between triazole protons and adjacent substituents (e.g., thiophene H vs. methylene H) .

- Crystallographic data : Confirm regioselectivity via unambiguous electron density maps .

- Control experiments : Synthesize regiochemical standards using ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which favors the opposite regioisomer .

Methodological Resources

- Crystallography : SHELXL (refinement), WinGX (data processing), and ORTEP (visualization) .

- Spectral databases : PubChem, SDBS, and CCDC for cross-referencing shifts and crystal structures .

- Biological assay design : Leverage protocols for antiviral (e.g., Ebola pseudotyping) or kinase inhibition (e.g., CDK2 enzymatic assays) from analogous studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.